molecular formula C20H20FNO B4053286 N-benzyl-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine

N-benzyl-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine

Cat. No.: B4053286
M. Wt: 309.4 g/mol
InChI Key: ABFRGZNCRBWADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C20H20FNO and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-3-(4-fluorophenyl)-3-(2-furyl)-1-propanamine is 309.15289242 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Fluorophenyl Derivatives

  • A study by Manolov, Ivanov, and Bojilov (2021) on N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide highlights the synthesis of fluorophenyl derivatives, suggesting applications in the development of new pharmaceutical compounds or materials with unique optical properties (Manolov, Ivanov, & Bojilov, 2021).

Applications in Fluorescence and Imaging

  • Research by Zhu, Shaw, and Barrett (2003) on the derivatization of catecholamines with 4-fluoro-7-nitro-2,1,3-benzoxadiazole for fluorescence analysis suggests potential applications of fluorophenyl compounds in biochemical imaging and analytical chemistry, particularly in the quantification of neurotransmitters in biological matrices (Zhu, Shaw, & Barrett, 2003).

Pharmacological Potential

  • Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist that includes a 4-fluorophenyl component, hinting at the therapeutic potential of fluorophenyl derivatives in drug development for conditions like emesis and depression (Harrison et al., 2001).

Chemical Synthesis and Organic Reactions

  • A study on the cyclopropanation of alkenes involving 2-furylcarbene complexes by Miki et al. (2004) provides insights into the use of furyl and fluorophenyl groups in catalytic chemical reactions, which could be relevant for the synthesis of complex organic molecules (Miki et al., 2004).

Antimicrobial Activity

  • Bakkestuen, Gundersen, and Utenova (2005) explored the antimycobacterial activity of benzyl-6-(2-furyl)purines, indicating potential research applications of furyl-containing compounds in the development of new antimicrobial agents (Bakkestuen, Gundersen, & Utenova, 2005).

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c21-18-10-8-17(9-11-18)19(20-7-4-14-23-20)12-13-22-15-16-5-2-1-3-6-16/h1-11,14,19,22H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFRGZNCRBWADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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